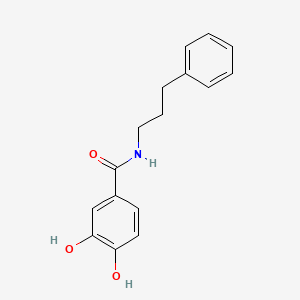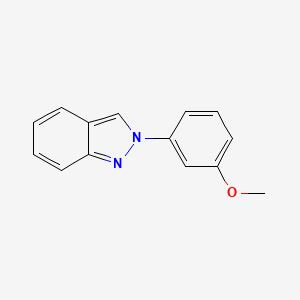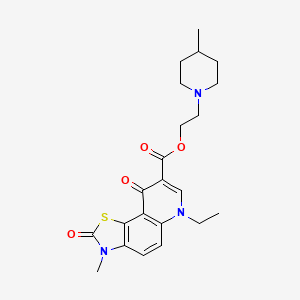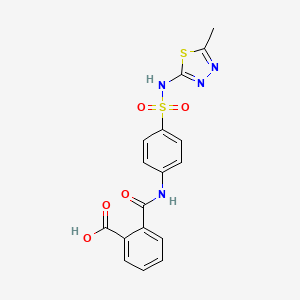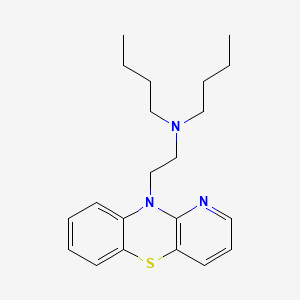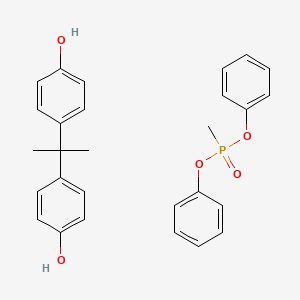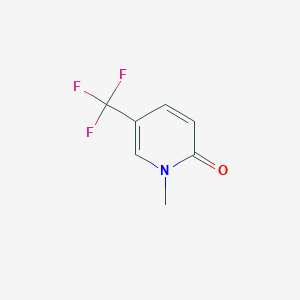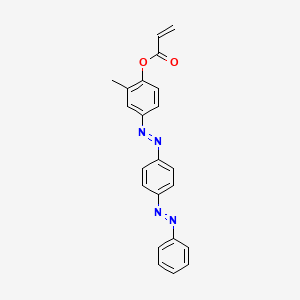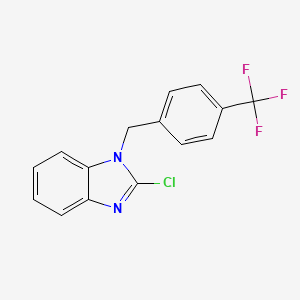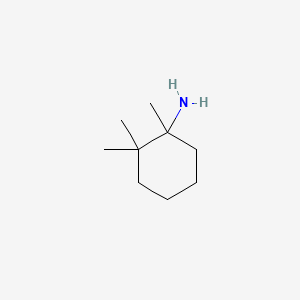
Trimethylcyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Aplicaciones Científicas De Investigación
Analytical Profiling in Research Chemicals
Trimethylcyclohexylamine, as part of the arylcyclohexylamines family, has been studied for its analytical profiles in research chemicals. Analytical characterizations, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, have been used to study substances in this family (De Paoli et al., 2013), (Wallach et al., 2016).
Role in Metabolic Disorders and Cardiovascular Diseases
Trimethylcyclohexylamine and related compounds play a significant role in metabolic disorders and cardiovascular diseases. For example, trimethylamine (TMA), closely related to trimethylcyclohexylamine, is converted to trimethylamine N-oxide (TMAO) in the body, which is linked to atherosclerosis risk and cardiovascular diseases (Brugère et al., 2014), (Roberts et al., 2018).
Applications in Food Chemistry
Trimethylamine, related to trimethylcyclohexylamine, is a key measurement indicator for meat spoilage. Its detection is essential for food safety and quality control. Nanoporous colorimetric sensor arrays have been developed for the sensitive detection of trimethylamine in meat products, demonstrating the compound's relevance in food chemistry and technology (Xiao-wei et al., 2016).
Biomedical Research: Microbiota and Cardiovascular Health
Research has explored the connection between gut microbiota, trimethylamine, and cardiovascular health. The production of TMAO from TMA by gut microbes is linked to cardiovascular risks, making it a subject of interest in biomedical research (Wang et al., 2015), (Nam, 2019).
Environmental Applications: Airborne TMA Analysis
The analysis of airborne trimethylamine is crucial for monitoring environmental pollution. Studies have developed methods like solid phase micro-extraction and gas chromatography for effective monitoring of TMA in the air, highlighting its importance in environmental science and occupational health (Ahn & Kim, 2008).
Propiedades
Número CAS |
34216-34-7 |
|---|---|
Nombre del producto |
Trimethylcyclohexylamine |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1,2,2-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-4-5-7-9(8,3)10/h4-7,10H2,1-3H3 |
Clave InChI |
FVCWZBVQRLEGDH-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)N)C |
SMILES canónico |
CC1(CCCCC1(C)N)C |
Otros números CAS |
34216-34-7 |
Descripción física |
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




